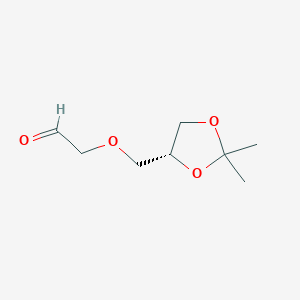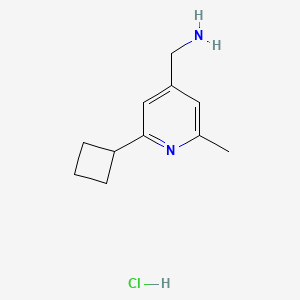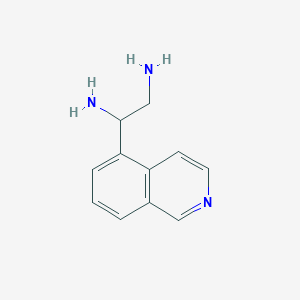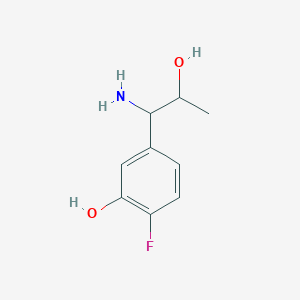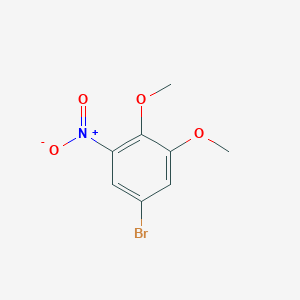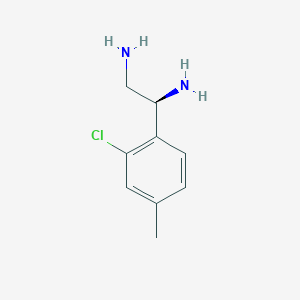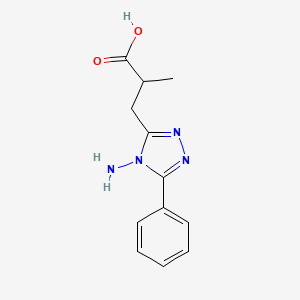
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water. The reaction mixture is refluxed for several hours, leading to the formation of the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with similar structural features.
1,2,4-Triazoles: A broader class of compounds with diverse applications in chemistry and medicine.
Uniqueness
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H14N4O2 |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
3-(4-amino-5-phenyl-1,2,4-triazol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14N4O2/c1-8(12(17)18)7-10-14-15-11(16(10)13)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,17,18) |
Clave InChI |
OLDGHMYJCSTBTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NN=C(N1N)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





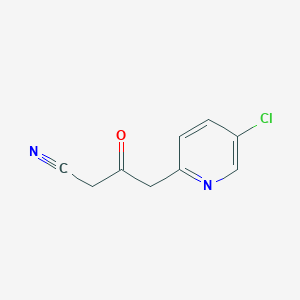
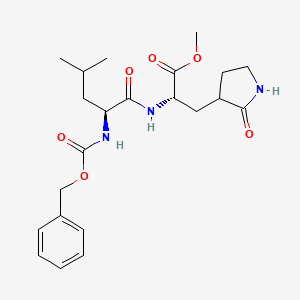
![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)
